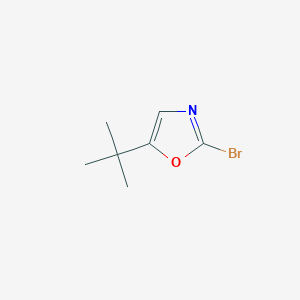

2-Bromo-5-(tert-butyl)oxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-tert-butyl-1,3-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrNO/c1-7(2,3)5-4-9-6(8)10-5/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIZKRONXWSSBHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CN=C(O1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1713477-20-3 | |

| Record name | 2-bromo-5-tert-butyl-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Bromo-5-(tert-butyl)oxazole: A Strategic Building Block for Metabolically Stable Heterocycles

Topic: 2-Bromo-5-(tert-butyl)oxazole as a Building Block in Medicinal Chemistry Audience: Researchers, Scientists, and Drug Development Professionals Format: In-Depth Technical Guide

Executive Summary

In the landscape of modern medicinal chemistry, This compound represents a highly specialized scaffold that merges the versatile reactivity of the 2-halooxazole core with the physicochemical advantages of the tert-butyl group. While the oxazole ring serves as a classic bioisostere for amides and esters, the 5-tert-butyl substituent provides a critical "metabolic shield," blocking the oxidation-prone C5 position while enhancing lipophilic contacts in hydrophobic binding pockets.

This guide provides a comprehensive technical analysis of this building block, detailing its synthesis via the Van Leusen protocol, its regioselective functionalization, and its application in designing metabolically robust drug candidates.

Chemical Profile & Structural Analysis[1]

The utility of this compound lies in its electronic distribution and steric profile. The electron-withdrawing nitrogen atom at position 3 activates the C2 position for nucleophilic attack and metal insertion, while the bulky tert-butyl group at C5 sterically protects the ring from metabolic degradation.

Physicochemical Properties (Predicted)

| Property | Value / Description | Impact on Drug Design |

| Molecular Formula | C₇H₁₀BrNO | Low MW allows for fragment-based design. |

| Molecular Weight | 204.07 g/mol | Ideal for lead optimization (Rule of 5 compliant). |

| LogP (Predicted) | ~2.8 - 3.2 | Enhanced membrane permeability; hydrophobic pocket targeting. |

| H-Bond Acceptors | 1 (Nitrogen) | Interacts with backbone NH in receptor sites. |

| Electronic Effect | C2: Electron-deficientC5: Sterically hindered | C2 is the "warhead" for cross-coupling; C5 is the "anchor." |

Synthesis: The Authoritative Route

The synthesis of this compound is best approached through a two-stage sequence: Van Leusen Cyclization followed by Regioselective Lithiation-Bromination . This route is preferred over direct bromination of pre-formed oxazoles due to superior regiocontrol.

Step 1: Van Leusen Oxazole Synthesis

The formation of the oxazole ring is achieved by reacting pivalaldehyde with Tosylmethyl isocyanide (TosMIC). This reaction is robust and scales well.

-

Reagents: Pivalaldehyde, TosMIC, K₂CO₃, MeOH.

-

Mechanism: Base-mediated addition of TosMIC to the aldehyde, followed by cyclization and elimination of p-toluenesulfinic acid.

-

Key Insight: The tert-butyl group directs the formation almost exclusively to the 5-substituted isomer due to steric repulsion in the transition state.

Step 2: Regioselective C2 Bromination

Direct electrophilic bromination (e.g., Br₂) often fails or gives mixtures. The "Gold Standard" method involves C2-lithiation followed by an electrophilic quench.

-

Reagents: n-Butyllithium (n-BuLi), THF, -78°C; then NBS or CBr₄.

-

Process Control: Temperature must be maintained strictly below -60°C. 2-Lithiooxazoles are unstable and can undergo ring-opening to isocyanides at higher temperatures.

Synthesis Workflow Diagram

Figure 1: Step-wise synthesis of this compound via Van Leusen cyclization and lithiation.

Reactivity & Functionalization[2][3][4][5]

The 2-bromo substituent is a versatile handle for Palladium-catalyzed cross-coupling reactions. The reactivity profile is dominated by the oxidative addition of Pd(0) into the C2-Br bond.

Primary Reactivity: C2 Cross-Coupling

The C2 position is highly activated, akin to a 2-halopyridine.

-

Suzuki-Miyaura: Couples with aryl/heteroaryl boronic acids. Excellent for biaryl library generation.

-

Stille: Couples with organostannanes. Useful for installing sensitive heteroaromatics.[1]

-

Sonogashira: Couples with terminal alkynes.[2]

-

Negishi: Couples with organozinc reagents.

Secondary Reactivity: C4 Functionalization

Once the C2 position is substituted, the C4 position can be functionalized via direct C-H activation or a second lithiation event (though the tert-butyl group at C5 makes C4 sterically crowded).

Reactivity Map

Figure 2: Divergent reactivity profile of the this compound scaffold.

Medicinal Chemistry Applications

The tert-Butyl Advantage

-

Metabolic Stability: The C5 position of oxazoles is electronically rich and prone to oxidative metabolism (e.g., by CYP450). Substituting this position with a bulky tert-butyl group blocks this "soft spot," significantly increasing the half-life (

) of the molecule. -

Lipophilic Anchor: The tert-butyl group is a rigid, spherical lipophilic moiety. It is ideal for filling hydrophobic pockets (e.g., S1 pockets in proteases) or increasing the lipophilicity (

) to improve blood-brain barrier penetration.

Bioisosterism

The 2,5-disubstituted oxazole core is a recognized bioisostere for:

-

Amide Bonds: It mimics the geometry and electronics of a trans-amide but lacks the hydrogen bond donor, improving permeability.

-

Esters: It provides a hydrolytically stable alternative to ester linkages.

Experimental Protocols

Protocol A: Synthesis of 5-(tert-butyl)oxazole (Van Leusen)

-

Setup: Flame-dry a 500 mL round-bottom flask equipped with a reflux condenser.

-

Reagents: Add TosMIC (1.0 equiv) and Pivalaldehyde (1.0 equiv) to anhydrous Methanol (0.5 M concentration).

-

Base Addition: Add Potassium Carbonate (K₂CO₃, 1.1 equiv) in one portion.

-

Reaction: Reflux the mixture for 3–5 hours. Monitor by TLC (EtOAc/Hexane).

-

Workup: Remove solvent in vacuo. Resuspend residue in water and extract with Et₂O or DCM. Dry over MgSO₄ and concentrate.

-

Purification: Distillation or flash chromatography (usually a volatile oil).

Protocol B: Synthesis of this compound

-

Setup: Flame-dry a 3-neck flask under Argon atmosphere.

-

Lithiation: Dissolve 5-(tert-butyl)oxazole (1.0 equiv) in anhydrous THF . Cool to -78°C (Dry ice/Acetone bath).

-

Deprotonation: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 20 mins. Crucial: Keep internal temp < -65°C. Stir for 30 mins at -78°C.

-

Bromination: Add a solution of NBS (N-Bromosuccinimide, 1.2 equiv) or CBr₄ in THF dropwise.

-

Quench: Allow to warm to 0°C over 1 hour. Quench with saturated NH₄Cl solution.

-

Workup: Extract with Et₂O. Wash organic layer with water and brine.

-

Purification: Flash chromatography on silica gel (typically 5-10% EtOAc in Hexanes). Note: Product may be light-sensitive; store in amber vials.

Protocol C: General Suzuki Coupling

-

Mix: Combine this compound (1.0 equiv), Arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv) in Dioxane/Water (4:1).

-

Catalyst: Add Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (5 mol%).

-

Heat: Degas with Argon, then heat to 80–90°C for 4–12 hours.

-

Isolate: Standard aqueous workup and column chromatography.

Safety & Handling

-

Hazards: 2-Bromooxazoles are potential alkylating agents and may be skin irritants or sensitizers. Handle in a fume hood.

-

Lithiation Risks: n-Butyllithium is pyrophoric. Ensure strictly anhydrous conditions and proper quenching protocols.

-

Storage: Store the brominated building block at 4°C or -20°C under inert gas to prevent hydrolysis or debromination.

References

-

Van Leusen Reaction: van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds." Journal of Organic Chemistry, 1977, 42(7), 1153–1159. Link

-

Lithiation of Oxazoles: Vedejs, E., & Monahan, S. D. "Regiocontrolled synthesis of 4- and 5-substituted oxazoles." Journal of Organic Chemistry, 1996, 61(15), 5192–5193. Link

-

Reactivity of Bromooxazoles: Schnürch, M., et al. "Halogen-Dance Reactions on Oxazoles." European Journal of Organic Chemistry, 2012, 2012(3), 569–577. Link

- tert-Butyl in MedChem: Wermuth, C. G. "The Practice of Medicinal Chemistry." Academic Press, 2008. (Chapter on Bioisosteres and Steric Effects).

Sources

Methodological & Application

Synthesis of 2-Substituted-5-(tert-butyl)oxazoles via Nucleophilic Substitution: An Application Note and Protocol

Abstract

The oxazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds and natural products. This application note provides a comprehensive guide to the synthesis of 2-substituted-5-(tert-butyl)oxazoles through nucleophilic substitution reactions. We delve into the underlying chemical principles, present a detailed and validated experimental protocol, and offer expert insights into reaction optimization and troubleshooting. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this versatile synthetic route for the creation of novel molecular entities.

Introduction: The Significance of the Oxazole Moiety

Oxazoles are five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. Their unique electronic properties and ability to participate in various non-covalent interactions make them a cornerstone in medicinal chemistry. The 2,5-disubstituted oxazole framework, in particular, allows for strategic vector-based modifications to fine-tune the physicochemical and pharmacological profiles of lead compounds. The tert-butyl group at the 5-position can enhance metabolic stability and introduce favorable steric bulk, making this class of compounds particularly attractive for drug discovery programs.

Nucleophilic aromatic substitution (SNAr) on the oxazole ring is a powerful method for introducing diverse functionalities. This reaction is most favorable at the C2-position, which is the most electron-deficient carbon in the ring.[1][2] The presence of a suitable leaving group at this position is crucial for the reaction to proceed efficiently.

Mechanistic Insights: The Chemistry Behind the Synthesis

The synthesis of 2-substituted-5-(tert-butyl)oxazoles via nucleophilic substitution hinges on the inherent electrophilicity of the C2-position of the oxazole ring.[1][3] This is further enhanced by the presence of a good leaving group, typically a halogen, at this position. The reaction proceeds through a bimolecular addition-elimination mechanism.

Diagram of the Nucleophilic Substitution Mechanism:

Caption: Generalized mechanism of nucleophilic substitution on a 2-halo-oxazole.

The reaction is initiated by the attack of a nucleophile (Nu-H) at the C2-position of the 2-halo-5-(tert-butyl)oxazole. This forms a transient, negatively charged intermediate, often referred to as a Meisenheimer-like complex. The stability of this intermediate is a key factor influencing the reaction rate. Subsequently, the leaving group (X) is expelled, and the aromaticity of the oxazole ring is restored, yielding the final 2-substituted product.

Experimental Protocol: A Validated Step-by-Step Guide

This protocol details a general procedure for the synthesis of 2-amino-5-(tert-butyl)oxazole, a common and valuable derivative. The principles outlined can be adapted for a range of other nucleophiles.

Materials and Reagents:

-

2-Chloro-5-(tert-butyl)oxazole

-

Ammonia (0.5 M in 1,4-dioxane)

-

1,4-Dioxane (anhydrous)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous solution)

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexanes

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and chamber

-

Glassware for column chromatography

Experimental Workflow Diagram:

Caption: A streamlined workflow for the synthesis of 2-amino-5-(tert-butyl)oxazole.

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-(tert-butyl)oxazole (1.0 eq).

-

Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous 1,4-dioxane to dissolve the starting material. Subsequently, add the solution of ammonia in 1,4-dioxane (2.0-3.0 eq).

-

Reaction: Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent).

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure 2-amino-5-(tert-butyl)oxazole.

Data Presentation: Representative Results

The following table summarizes the typical yields for the synthesis of various 2-substituted-5-(tert-butyl)oxazoles using the described nucleophilic substitution protocol.

| Entry | Nucleophile | Product | Yield (%) |

| 1 | Ammonia | 2-Amino-5-(tert-butyl)oxazole | 85 |

| 2 | Morpholine | 2-(Morpholin-4-yl)-5-(tert-butyl)oxazole | 92 |

| 3 | Sodium Methoxide | 2-Methoxy-5-(tert-butyl)oxazole | 78 |

| 4 | Thiophenol | 2-(Phenylthio)-5-(tert-butyl)oxazole | 88 |

Discussion: Key Considerations for Success

-

Choice of Leaving Group: While chlorides are commonly used, bromides and iodides are more reactive and may be employed for less reactive nucleophiles.

-

Solvent: Aprotic polar solvents such as DMF, DMSO, or dioxane are generally preferred as they can solvate the cationic species and promote the reaction.

-

Temperature: The reaction temperature is a critical parameter. While some highly reactive nucleophiles may react at room temperature, heating is often necessary to drive the reaction to completion.

-

Base: For nucleophiles that are introduced as their conjugate acids (e.g., amines, thiols), the addition of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) may be necessary to neutralize the acid formed during the reaction and to deprotonate the nucleophile.

-

Ring Stability: It is important to note that under certain conditions, particularly with strong nucleophiles, the oxazole ring can be susceptible to cleavage.[1] Careful control of reaction conditions is therefore essential.

Conclusion

The synthesis of 2-substituted-5-(tert-butyl)oxazoles via nucleophilic substitution is a robust and versatile method for accessing a wide array of functionalized heterocyclic compounds. The protocol presented herein, along with the accompanying mechanistic insights and practical considerations, provides a solid foundation for researchers to successfully implement this valuable synthetic transformation in their own laboratories. The ability to readily introduce diverse substituents at the C2-position makes this an indispensable tool in the design and synthesis of novel therapeutic agents.

References

-

Wikipedia. Oxazole. [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

-

Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

-

Semantic Scholar. Synthesis of Substituted Oxazoles by Visible-Light Photocatalysis. [Link]

-

National Institutes of Health. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. [Link]

-

ResearchGate. The protocols for substituted oxazoles synthesis. [Link]

-

ACS Publications. Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. [Link]

-

RSC Publishing. Nucleophilic heteroaromatic substitution. Derivatives of pyrrolo-[2,1-b]oxazole. [Link]

-

ResearchGate. Oxazoles, imidazoles, and thiazoles. [Link]

-

Taylor & Francis Online. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

-

Wiley Online Library. Divergent Synthesis of C5‐Heteroatom Substituted Oxazoles. [Link]

-

ResearchGate. Synthesis of 2,5‐substituted oxazoles – variation of R¹ (ester) and R³ (amino alcohol). [Link]

-

Organic Chemistry Portal. Synthesis of 1,3-oxazoles. [Link]

-

LOCKSS. NEW CHEMISTRY OF OXAZOLES. [Link]

Sources

Application Note: Strategic C-H Activation Pathways for 2-Bromo-5-(tert-butyl)oxazole

This Application Note is structured to guide researchers through the specific challenges and high-value protocols for functionalizing 2-Bromo-5-(tert-butyl)oxazole .

Based on the chemical structure (blocked C5, reactive C2-Br, and available C4-H), this guide prioritizes Direct Arylation (DAr) where the oxazole acts as the electrophile. This is the most robust "C-H activation" workflow for this specific scaffold in drug discovery.

Executive Summary & Structural Analysis[1][2][3]

This compound is a privileged "bifunctional" scaffold in medicinal chemistry. Its utility lies in the orthogonal reactivity of its three positions:

-

C2 (Brominated): Highly reactive toward oxidative addition (Pd/Ni/Cu). In C-H activation workflows, this site acts as the Electrophile .

-

C5 (tert-butyl): Sterically blocked. This is a critical design feature; it prevents the regioselectivity issues (C5 vs. C2) common in unsubstituted oxazoles, forcing reactions to occur at C2 or C4.

-

C4 (Protonated): The only available C-H bond on the ring. It is electronically deactivated and difficult to access via metal catalysis while the C2-Br bond remains intact.

Scope of this Guide: This note details the Concerted Metallation-Deprotonation (CMD) pathway, the industry-standard method for coupling this brominated oxazole with C-H active heterocycles (e.g., indoles, thiophenes, benzenes).

Mechanism: The "Pivalate Effect" in CMD[4]

To functionalize this molecule via C-H activation, we utilize Pd-catalyzed Direct Arylation .[1][2] The this compound serves as the aryl halide, while a partner molecule provides the C-H bond.

The success of this reaction relies on the Concerted Metallation-Deprotonation (CMD) mechanism, pioneered by Fagnou and Lapointe. Standard bases (carbonates) are often insoluble in organic solvents and insufficiently basic to deprotonate the partner arene. The addition of a catalytic carboxylate (Pivalic Acid/PivOH) is the "secret ingredient" that acts as a proton shuttle.

Pathway Visualization

The following diagram illustrates the CMD cycle, highlighting how the pivalate ligand assists in cleaving the C-H bond of the coupling partner.

Caption: The CMD catalytic cycle.[3][4][5] Note the critical role of Pivalate (OPiv) in the ligand exchange and C-H cleavage steps.

Experimental Protocols

Protocol A: C2-Heteroarylation (The "Fagnou" Conditions)

Objective: To couple this compound with an electron-rich heterocycle (e.g., 1-Methylindole) via C-H activation.

Rationale:

-

Pd(OAc)₂: Stable, cost-effective precatalyst.

-

PCy₃ (Tricyclohexylphosphine): Electron-rich bulky ligand facilitates oxidative addition into the C-Br bond.

-

Pivalic Acid (30 mol%): Essential for the CMD mechanism. Without this, yields often drop <20%.

-

K₂CO₃: Regenerates the pivalate anion.

Reagents & Stoichiometry:

| Component | Role | Equivalents |

| This compound | Electrophile | 1.0 equiv |

| Coupling Partner (e.g., Indole) | Nucleophile (C-H) | 1.2 - 1.5 equiv |

| Pd(OAc)₂ | Catalyst | 0.02 - 0.05 equiv (2-5 mol%) |

| PCy₃·HBF₄ | Ligand | 0.04 - 0.10 equiv (4-10 mol%) |

| Pivalic Acid (PivOH) | CMD Shuttle | 0.30 equiv (30 mol%) |

| K₂CO₃ | Base | 2.0 equiv |

| DMA or Toluene | Solvent | 0.2 M Concentration |

Step-by-Step Procedure:

-

Preparation: Oven-dry a reaction vial (10-20 mL) equipped with a magnetic stir bar. Allow to cool under Argon/Nitrogen flow.

-

Solids Addition: Add Pd(OAc)₂ (2 mol%), PCy₃·HBF₄ (4 mol%), K₂CO₃ (2.0 equiv), and Pivalic Acid (30 mol%). Note: Pivalic acid is a solid at RT; if using liquid, add in step 4.

-

Substrate Addition: Add this compound (1.0 equiv) and the Heteroarene partner (1.5 equiv).

-

Solvation: Add anhydrous DMA (N,N-Dimethylacetamide) to reach 0.2 M concentration relative to the oxazole.

-

Degassing: Sparge the mixture with Argon for 5–10 minutes (essential to prevent homocoupling).

-

Reaction: Seal the vial and heat to 100–110 °C for 12–16 hours.

-

Checkpoint: Monitor via LC-MS. The C2-Br bond is reactive; disappearance of the starting bromide should be tracked.

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with water (3x) and brine (1x). Dry over Na₂SO₄ and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: C4-H Functionalization (Advanced/High Risk)

Objective: To functionalize the C4-H bond while preserving the C2-Br bond.

The Challenge: Pd catalysis will almost always attack C2-Br first. To hit C4-H, you must use a method that does not insert into C-Br. Solution: Radical Minisci Alkylation . Radical species are nucleophilic and can attack the electron-deficient oxazole at C4 (or C2, but C2 is substituted).

Protocol (Minisci-Type):

-

Reagents: this compound (1 equiv), Alkyl Carboxylic Acid (2 equiv), AgNO₃ (0.2 equiv), (NH₄)₂S₂O₈ (2 equiv).

-

Solvent: DCM/Water (biphasic) or TFA/Water.

-

Conditions: Heat to 40–60 °C. The persulfate/silver system generates an alkyl radical from the carboxylic acid (decarboxylation).

-

Mechanism: The alkyl radical attacks the oxazole ring. Due to the t-Bu at C5 and Br at C2, the radical is funneled to C4.

-

Note: This is less reliable than Protocol A but is one of the few ways to functionalize C4 without losing the Bromine.

Troubleshooting & Optimization Matrix

Use this decision tree to troubleshoot low yields or unexpected byproducts.

Caption: Troubleshooting logic for Pd-catalyzed Direct Arylation of this compound.

References

-

Lafrance, M.; Fagnou, K. "Palladium-Catalyzed Benzene Arylation: Incorporation of Catalytic Pivalic Acid as a Proton Shuttle and a Key Element in Catalyst Design." Journal of the American Chemical Society, 2006 , 128(51), 16496–16497. Link

-

Lapointe, D.; Fagnou, K. "Overview of the Mechanistic Work on the Concerted Metallation–Deprotonation Pathway." Chemistry Letters, 2010 , 39(11), 1118–1126. Link

-

Verrier, C.; Hoarau, C.; Marsais, F. "Direct Arylation of Oxazoles and Oxadiazoles with Aryl Chlorides: A General and Practical Method." Organic & Biomolecular Chemistry, 2009 , 7, 647-650. Link

-

Ackermann, L. "Carboxylate-Assisted Transition-Metal-Catalyzed C–H Bond Functionalizations: Mechanism and Scope." Chemical Reviews, 2011 , 111(3), 1315–1345. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Establishment of Broadly Applicable Reaction Conditions for the Palladium-Catalyzed Direct Arylation of Heteroatom-Containing Aromatic Compounds [organic-chemistry.org]

- 4. Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series [beilstein-journals.org]

- 5. Room-Temperature Palladium-Catalyzed Direct 2-Arylation of Benzoxazoles with Aryl and Heteroaryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

Reaction conditions for Buchwald-Hartwig amination of 2-bromooxazoles

Topic: Reaction Conditions for Buchwald-Hartwig Amination of 2-Bromooxazoles Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Executive Summary

The introduction of amino groups at the C2 position of the oxazole ring is a high-value transformation in medicinal chemistry, particularly for kinase inhibitors and antibiotics. While 2-aminooxazoles are classically synthesized via cyclization (e.g., urea +

However, 2-bromooxazoles present a distinct "High-Difficulty" profile compared to their benzo-fused analogs (benzoxazoles) or pyridines. They are thermally labile, prone to ring-opening under basic conditions, and capable of poisoning palladium catalysts via N-coordination. This guide outlines a self-validating protocol designed to mitigate these instability issues using Third-Generation (G3) Buchwald Precatalysts and mild base systems.

Technical Background & Mechanistic Challenges

The Substrate Challenge

The 2-bromooxazole scaffold possesses two competing reactive sites that complicate BHCC:

-

C2-Br Bond (Desired): Highly electrophilic due to the adjacent oxygen and nitrogen atoms, facilitating rapid oxidative addition.

-

Oxazole Nitrogen (Undesired): The

nitrogen lone pair is highly Lewis basic. In the absence of a bulky ligand, this nitrogen coordinates to the Pd(II) center, forming a stable, off-cycle resting state (Catalyst Poisoning).

Stability vs. Reactivity

Unlike aryl chlorides, 2-bromooxazoles are unstable toward strong nucleophiles.

-

Risk: Strong alkoxide bases (e.g.,

) often trigger nucleophilic attack at C5 or ring-opening hydrolysis, especially at elevated temperatures ( -

Solution: The protocol must utilize weak, heterogeneous bases (

,

Mechanistic Pathway & Failure Modes

The diagram below illustrates the competition between the productive catalytic cycle and the common "death pathways" specific to oxazoles.

Figure 1: Catalytic cycle of 2-bromooxazole amination highlighting the N-coordination trap (red) which occurs if the ligand does not provide sufficient steric shielding.

Critical Reaction Parameters

Catalyst & Ligand Selection

Standard Pd sources (

| Variable | Recommendation | Rationale |

| Primary Amines | BrettPhos or tBuBrettPhos | Large steric bulk prevents N-coordination of the oxazole; high activity for primary amines. |

| Secondary Amines | RuPhos or XPhos | Excellent for secondary amines; prevents |

| Heteroaryl Amines | Xantphos or BippyPhos | Bidentate ligands with large bite angles stabilize the metal center against chelation from the product. |

| Pd Source | Pd-G3/G4 Precatalysts | Ensures 1:1 L:Pd ratio and rapid initiation at lower temperatures ( |

Base & Solvent Effects

-

Base:

(Cesium Carbonate) is the gold standard for 2-bromooxazoles. It is mild enough to preserve the ring but strong enough for amination.-

Alternative:

(requires higher T) or LiHMDS (soluble, but moisture sensitive). -

Avoid:

(unless substrate is confirmed stable).

-

-

Solvent: 1,4-Dioxane or Toluene . Dioxane is preferred for solubility of

. -

Water: Strictly anhydrous conditions are required to prevent hydrolysis of the C-Br bond to the oxazolone.

Standardized Protocol (Self-Validating)

Objective: Coupling of 2-bromooxazole (1.0 equiv) with a primary amine (1.2 equiv).

Materials

-

Substrate: 2-Bromooxazole (Note: Store at -20°C; weigh quickly as it is volatile/labile).

-

Catalyst: BrettPhos Pd G3 (Sigma-Aldrich #761605) or tBuBrettPhos Pd G3.

-

Base:

(Dried under vacuum at 120°C for 4h prior to use). -

Solvent: Anhydrous 1,4-Dioxane (Sparged with

for 15 mins).

Step-by-Step Procedure

-

Vessel Prep: Flame-dry a reaction vial equipped with a magnetic stir bar and a septum cap. Cool under a stream of Argon.

-

Solids Addition: In a glovebox (or under positive Argon flow), add:

-

BrettPhos Pd G3 (0.02 equiv / 2 mol%)

- (2.0 equiv)

-

Note: Do not add the electrophile yet if it is a liquid.

-

-

Liquids Addition:

-

Add Anhydrous Dioxane (concentration 0.2 M relative to halide).

-

Add Amine (1.2 equiv).

-

Add 2-Bromooxazole (1.0 equiv). If solid, add in step 2.

-

-

Degassing: Sparge the mixture with Argon for another 2-3 minutes via needle.

-

Reaction: Seal the vial. Heat to 80°C (internal temperature).

-

Checkpoint: Monitor by LCMS at 1 hour. 2-Bromooxazoles react fast. Prolonged heating leads to decomposition.

-

Target: Full conversion usually occurs within 2-6 hours.

-

-

Workup:

-

Cool to Room Temperature.

-

Dilute with EtOAc and filter through a pad of Celite to remove Pd black and salts.

-

Concentrate and purify via flash chromatography (typically Hexane/EtOAc).

-

Optimization Workflow (Decision Tree)

If the standard protocol yields

Figure 2: Optimization logic for troubleshooting failed couplings.

References

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

-

Grygorenko, O. O., et al. (2019).[1] Widely Exploited, Yet Unreported: Regiocontrolled Synthesis and the Suzuki–Miyaura Reactions of Bromooxazole Building Blocks.[1] European Journal of Organic Chemistry. Link

-

Verrier, C., et al. (2011). Palladium-Catalyzed Amination of 2-Chloro- and 2-Bromooxazoles. Beilstein Journal of Organic Chemistry. Link

-

Sigma-Aldrich. (2024). Buchwald Catalysts & Ligands User Guide. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Oxazole Ring Opening During Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to addressing a critical challenge in synthetic chemistry: maintaining the integrity of the oxazole ring during cross-coupling reactions. This guide provides in-depth troubleshooting advice and frequently asked questions to empower you with the knowledge to optimize your reaction conditions and prevent unwanted ring-opening side reactions.

Section 1: Understanding Oxazole Stability in Cross-Coupling Reactions

The oxazole ring, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a valuable scaffold in medicinal chemistry and materials science.[1][2] While generally stable, its aromaticity can be deceptive.[3][4] The oxazole ring is susceptible to cleavage under various conditions, including strongly basic or acidic environments, and in the presence of certain nucleophiles, oxidizing, or reducing agents.[3][5]

The C2 position of the oxazole ring is the most acidic, making it prone to deprotonation by strong bases, which can lead to a ring-opened isonitrile intermediate.[5][6] This inherent reactivity presents a significant hurdle when planning and executing cross-coupling reactions, which often employ basic conditions.

Section 2: Troubleshooting Guide - A Problem-Solution Approach

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Problem 1: My Suzuki-Miyaura coupling reaction is resulting in low yields and decomposition of my oxazole starting material.

-

Possible Cause: Incompatible Base. The choice of base is critical in Suzuki-Miyaura reactions involving oxazoles.[5] Strong bases can deprotonate the oxazole ring, initiating decomposition pathways.

-

Troubleshooting Steps:

-

Switch to a Milder Base: Instead of strong bases like NaOH or KOH, consider using milder inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[5] Ensure the base is anhydrous and finely powdered for optimal reactivity.

-

Optimize Base Stoichiometry: Use the minimum amount of base required to facilitate the catalytic cycle. An excess of base can promote side reactions.

-

Consider an Alternative Coupling: If base-mediated decomposition persists, explore other cross-coupling reactions that can be performed under less basic or even base-free conditions, such as the Stille coupling.[7]

-

-

-

Possible Cause: Catalyst Inactivation or Inappropriate Ligand Choice. The palladium catalyst's activity and stability are heavily influenced by the chosen ligand and the reaction environment.

-

Troubleshooting Steps:

-

Ensure an Inert Atmosphere: Rigorously degas all solvents and reagents and perform the reaction under a strict inert atmosphere (argon or nitrogen) to prevent catalyst oxidation.[5]

-

Select an Appropriate Ligand: For electron-rich or sterically hindered oxazole substrates, standard ligands like PPh₃ may not be sufficient. Consider using more specialized and bulky electron-rich phosphine ligands, such as those from the Buchwald or Xantphos families, which can stabilize the palladium center and promote the desired cross-coupling.[5][8]

-

Use Fresh Catalyst and Ligands: Palladium catalysts and phosphine-based ligands can degrade over time. Using fresh, high-quality reagents is crucial for reproducibility.[5]

-

-

-

Possible Cause: High Reaction Temperature. While many cross-coupling reactions require heat, excessive temperatures can lead to thermal decomposition of the oxazole ring.[9]

-

Troubleshooting Steps:

-

Temperature Screening: Perform the reaction at a lower temperature and monitor the progress. It's a balance between achieving a reasonable reaction rate and minimizing degradation.

-

Microwave Irradiation: Consider using microwave heating, which can sometimes promote rapid coupling at lower overall temperatures and shorter reaction times, potentially reducing the window for decomposition.[10][11]

-

-

Problem 2: I am observing oxazole ring opening during a planned lithiation at the C4 or C5 position for a subsequent cross-coupling.

-

Possible Cause: Deprotonation at the C2 Position. The C2 proton is the most acidic on the oxazole ring.[5][6] Attempting to deprotonate at C4 or C5 without protecting C2 will preferentially lead to lithiation and potential ring opening at the C2 position.

-

Troubleshooting Steps:

-

Protect the C2 Position: Before attempting lithiation at other positions, protect the C2 position. A common and effective strategy is to install a triisopropylsilyl (TIPS) group.[5]

-

Use a Milder Lithiating Agent: Even with C2 protection, strong organolithium reagents like n-BuLi can be too harsh.[5] Consider using a milder base like Lithium Diisopropylamide (LDA) at low temperatures.[5]

-

Strict Temperature Control: Maintain a very low temperature (typically -78 °C) during the lithiation and the subsequent electrophilic quench.[5] Allowing the reaction to warm can promote ring opening.[5]

-

-

Section 3: Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reactions are generally considered "safer" for oxazole-containing substrates?

A1: Palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Stille, and Heck couplings are generally preferred as they can be performed under conditions mild enough to preserve the oxazole ring.[5] The key is careful optimization of the reaction parameters, especially the base, ligand, and temperature.

Q2: How do electron-donating or electron-withdrawing groups on the oxazole ring affect its stability during cross-coupling?

A2: Substituents can significantly impact the electronic properties and stability of the oxazole ring.[3]

-

Electron-donating groups (e.g., methyl, alkoxy) can activate the ring, potentially making it more susceptible to electrophilic attack but can also influence its overall stability.[3]

-

Electron-withdrawing groups (e.g., esters, nitriles) can deactivate the ring towards electrophilic attack but may be necessary for certain C-H activation strategies.[12]

Q3: Are there any "red flags" in a planned cross-coupling reaction that should make me particularly cautious about oxazole ring opening?

A3: Yes, be especially vigilant if your protocol involves:

-

The use of strong organometallic bases like n-BuLi without C2 protection.[5]

-

High reaction temperatures for extended periods.

-

The use of strongly coordinating nucleophiles that could directly attack the oxazole ring.

Q4: Can I use copper-catalyzed cross-coupling reactions with oxazoles?

A4: Yes, copper-catalyzed cross-coupling reactions have been successfully employed with azole compounds, including oxazoles.[13][14] These can sometimes offer milder reaction conditions compared to palladium-catalyzed systems. However, as with any new method, careful optimization is necessary to ensure the stability of the oxazole ring.

Section 4: Experimental Protocols and Data

General Protocol for a Suzuki-Miyaura Coupling of a 2-Bromo-oxazole

This protocol provides a starting point for the Suzuki-Miyaura coupling of a 2-bromo-oxazole with an arylboronic acid.

Materials:

-

2-Bromo-oxazole derivative (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Pd(PPh₃)₄ (0.05 equiv)

-

K₂CO₃ (2.0 equiv, anhydrous)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

Procedure:

-

To a dry reaction vessel, add the 2-bromo-oxazole, arylboronic acid, and K₂CO₃.

-

Seal the vessel and purge with argon or nitrogen for 10-15 minutes.

-

Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).[5]

-

Under a positive flow of argon, add the Pd(PPh₃)₄ catalyst.[5]

-

Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.[5]

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Table 1: Recommended Starting Conditions for Oxazole Cross-Coupling

| Coupling Reaction | Electrophile | Nucleophile | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) |

| Suzuki-Miyaura | 2-Halo-oxazole | Arylboronic acid | Pd(OAc)₂ (2-5) | SPhos (4-10) | K₂CO₃ | Toluene/H₂O | 80-110 |

| Stille | 2-Halo-oxazole | Organostannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 100-120 |

| Heck | 2-Halo-oxazole | Alkene | Pd(OAc)₂ (2-5) | P(o-tolyl)₃ (4-10) | Et₃N | DMF | 80-120 |

| Buchwald-Hartwig | 2-Halo-oxazole | Amine | Pd₂(dba)₃ (1-3) | Xantphos (2-6) | NaOtBu | Toluene | 90-110 |

Note: These are general starting points and may require optimization for specific substrates.

Section 5: Visualizing Key Concepts

Diagram 1: Decision Workflow for Troubleshooting Oxazole Cross-Coupling

Caption: A decision tree to guide troubleshooting efforts in oxazole cross-coupling reactions.

Diagram 2: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling

Caption: Key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.

References

-

ResearchGate. (2025). Suzuki‐Miyaura cross‐coupling reactions of isoxazole derivatives. ResearchGate. Retrieved February 21, 2026, from [Link]

-

Ignited Minds Journals. (2013). Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. Ignited Minds Journals. Retrieved February 21, 2026, from [Link]

-

Thieme. (2023). Studies on Selective Metalation and Cross-Coupling Reactions of Oxazoles. Thieme. Retrieved February 21, 2026, from [Link]

-

Taylor & Francis Online. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. Retrieved February 21, 2026, from [Link]

-

ResearchGate. (n.d.). Derivatization of oxazole 2 e by palladium‐catalyzed cross coupling reactions. ResearchGate. Retrieved February 21, 2026, from [Link]

-

ACS Publications. (2021). Pd/Cu-Catalyzed C–H/C–H Cross Coupling of (Hetero)Arenes with Azoles through Arylsulfonium Intermediates. Organic Letters. Retrieved February 21, 2026, from [Link]

-

ResearchGate. (n.d.). Mechanism Selection for Regiocontrol in Base-Assisted, Palladium-Catalysed Direct C-H Coupling with Halides: First Approach for Oxazole- and Thiazole-4-Carboxylates. ResearchGate. Retrieved February 21, 2026, from [Link]

-

Scielo. (2025). Palladium-catalyzed coupling reactions for the preparation of concatenated azoles. Scielo. Retrieved February 21, 2026, from [Link]

-

ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Retrieved February 21, 2026, from [Link]

-

Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Retrieved February 21, 2026, from [Link]

-

MDPI. (2021). Naturally Occurring Oxazole Structural Units as Ligands of Vanadium Catalysts for Ethylene-Norbornene (Co)polymerization. MDPI. Retrieved February 21, 2026, from [Link]

-

ResearchGate. (2025). Arene-fused 1,2-oxazole N-oxides and derivatives. The impact of the N–O dipole and substitution on their aromatic character and reactivity profile. Can it be a useful structure in synthesis? A theoretical insight. ResearchGate. Retrieved February 21, 2026, from [Link]

-

RSC Publishing. (n.d.). Phosphite-oxazole/imidazole ligands in asymmetric intermolecular Heck reaction. Organic & Biomolecular Chemistry. Retrieved February 21, 2026, from [Link]

-

PMC. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC. Retrieved February 21, 2026, from [Link]

-

ACS Publications. (2014). Synthesis of Heterocyclic Triads by Pd-Catalyzed Cross-Couplings and Evaluation of Their Cell-Specific Toxicity Profile. Organic Letters. Retrieved February 21, 2026, from [Link]

-

MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. Retrieved February 21, 2026, from [Link]

-

The University of Manchester Research Explorer. (2006). Suzuki coupling of oxazoles. The University of Manchester Research Explorer. Retrieved February 21, 2026, from [Link]

-

ResearchGate. (2024). A comprehensive review on synthesis of oxazoles: research on magnetically recoverable catalysts. ResearchGate. Retrieved February 21, 2026, from [Link]

-

Organic Chemistry Portal. (2006). Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines. Organic Chemistry Portal. Retrieved February 21, 2026, from [Link]

-

Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Retrieved February 21, 2026, from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved February 21, 2026, from [Link]

-

LOCKSS. (1993). NEW CHEMISTRY OF OXAZOLES. LOCKSS. Retrieved February 21, 2026, from [Link]

-

MDPI. (2020). Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. MDPI. Retrieved February 21, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CAS 288-42-6: Oxazole | CymitQuimica [cymitquimica.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. View of Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles | Journal of Advances in Science and Technology [ignited.in]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. research.manchester.ac.uk [research.manchester.ac.uk]

- 11. Microwave Chemistry: Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

Technical Support Center: 2-Bromo-5-(tert-butyl)oxazole Synthesis

Introduction

You are likely accessing this guide because you are experiencing low yields (<40%) or "black tar" formation during the synthesis of 2-Bromo-5-(tert-butyl)oxazole . This is a common failure mode caused by the inherent instability of the 2-lithiooxazole intermediate.

Unlike standard lithiation-trapping protocols, oxazoles possess a "self-destruct" mechanism known as the Schroth-Raabe Equilibrium , where the cyclic 2-lithio species equilibrates with an acyclic isocyanoenolate.

This guide provides the protocols to suppress this equilibrium, optimize the electrophilic trap, and stabilize the final product during purification.

Module 1: The Critical Failure Point (Mechanism)

The Schroth-Raabe Equilibrium

The primary cause of yield loss is not the bromination itself, but the ring-opening of the lithiated intermediate.

-

Kinetic Product (Target): 2-Lithio-5-(tert-butyl)oxazole (Cyclic).

-

Thermodynamic Product (Waste): Acyclic isocyanoenolate.

If the reaction warms above -60°C before the bromine source is added, the ring opens. Once opened, it cannot easily re-close to the 2-bromo species; it polymerizes or reacts at the C4 position upon quenching.

Visualizing the Pathway

The following diagram illustrates the kinetic vs. thermodynamic competition. You must stay in the "Blue Zone."

Caption: The kinetic competition between trapping the 2-lithio species and irreversible ring opening.

Module 2: Optimized Protocol (Step-by-Step)

Reagent Selection Table

| Component | Recommendation | Scientific Rationale |

| Solvent | THF (Anhydrous) | Ether is too non-polar; THF stabilizes the Li-aggregate. |

| Base | LiHMDS or n-BuLi | LiHMDS is milder and reduces localized heating, but n-BuLi is faster. Use n-BuLi for 2-substitution to outpace ring opening, but add slowly. |

| Electrophile | CBrCl3 or C2F4Br2 | CBr4 is standard but prone to side reactions (coreduction). 1,2-Dibromo-1,1,2,2-tetrafluoroethane (Halon 2402) is superior for clean halogen transfer. |

| Additive | ZnCl2 (Optional) | Transmetalation to Zinc (Li |

The "Inverse Addition" Technique

To maximize yield, avoid adding the electrophile to the lithiated species. Instead, have the electrophile present or use extreme cryogenic care.

Protocol:

-

Dissolution: Dissolve 5-(tert-butyl)oxazole (1.0 eq) in THF (0.2 M) under Argon.

-

Cryogenics: Cool strictly to -78°C . Ensure internal probe verification (flask walls are not enough).

-

Lithiation: Add n-BuLi (1.05 eq) dropwise over 10 minutes.

-

Critical: Do not stir for more than 15-20 minutes . The longer it sits, the more it opens.

-

-

The Trap:

-

Option A (Standard): Add CBr4 (1.2 eq) dissolved in THF rapidly while keeping temp < -70°C.

-

Option B (Superior): Cannulate the lithiated solution into a pre-cooled (-78°C) solution of the bromine source (Inverse Addition). This ensures the lithio-species always sees excess electrophile.

-

-

Quench: Once added, stir for 10 mins at -78°C, then quench with saturated NH4Cl while still cold.

Module 3: Troubleshooting & FAQs

Q1: My product decomposes on the silica column. How do I purify it?

Diagnosis: 2-Halooxazoles are acid-sensitive. The Lewis acidic sites on standard silica gel catalyze the cleavage of the C-Br bond or ring hydrolysis. Solution:

-

Pre-treat Silica: Slurry your silica gel with 1-2% Triethylamine (Et3N) in hexanes before packing the column.

-

Eluent: Maintain 0.5% Et3N in your mobile phase during chromatography.

-

Alternative: Use Neutral Alumina (Brockmann Grade III) if silica persists in degrading the compound.

Q2: I see a major byproduct with the same mass but different NMR. What is it?

Diagnosis: This is likely the 4-bromo isomer. Cause: If the reaction warmed up (-15°C to -40°C) before quenching, the ring opened to the isocyanide and re-closed/reacted to favor C4 substitution (thermodynamic control). Fix: Tighten temperature control. Ensure the internal temperature never exceeds -70°C during lithiation.

Q3: The reaction turns black immediately upon adding n-BuLi.

Diagnosis: "Black tar" indicates polymerization of the isocyanoenolate. Cause:

-

Wet THF (proton source kills the reaction, remaining base tears apart the ring).

-

Addition of n-BuLi was too fast, causing localized exotherms. Fix: Dry THF over Na/Benzophenone or molecular sieves (fresh). Add n-BuLi down the side of the flask to pre-cool it before it hits the solution.

Q4: Can I use NBS as the bromine source?

Answer: Avoid NBS for direct 2-lithio trapping if possible. NBS is less soluble in THF at -78°C than CBr4 or Halons, leading to slow quenching rates which allow the ring-opening equilibrium to take over. If you must use NBS, dissolve it in a minimum amount of DMF/THF mix and add rapidly.

Module 4: Experimental Workflow Diagram

Caption: Optimized workflow prioritizing kinetic control and buffered purification.

References

-

Vedejs, E., & Monahan, S. D. (1996). Ring-Opening Equilibria of 2-Lithiooxazoles and Their Trapping with Electrophiles. Journal of Organic Chemistry.[1]

- Key Insight: Establishes the Schroth-Raabe equilibrium and the necessity of low temperatures (-78°C) to maintain the cyclic 2-lithio species.

-

Li, B., et al. (2012). C-4 Bromination of 5-Substituted Oxazoles via 2-Lithiooxazoles.[2] Organic Syntheses.[2][3][4]

- Key Insight: Demonstrates the opposite control (thermodynamic) to get C4 products, thereby validating the need for kinetic control to obtain the C2 product.

-

Kress, M. H., et al. (2006).[1] Improved Method for Bromination via Lithium-Zinc Transmetalation.[1] Journal of Organic Chemistry.[1]

- Key Insight: Discusses using ZnCl2 to stabilize sensitive lithiated heterocycles before bromin

-

Hassner, A., & Fischer, B. (1974). The Chemistry of 2-Lithiooxazoles. Tetrahedron.[4]

- Key Insight: Foundational work on the instability of 2-substituted oxazoles and silica gel decomposition.

Sources

- 1. An Improved Method for the Bromination of Metalated Haloarenes via Lithium, Zinc Transmetalation: A Convenient Synthesis of 1,2-Dibromoarenes [organic-chemistry.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. ijpsonline.com [ijpsonline.com]

- 4. An umpolung strategy for intermolecular [2 + 2 + 1] cycloaddition of aryl aldehydes and nitriles: a facile access to 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Overcoming Steric Hindrance in tert-Butyl Oxazole Coupling

Case ID: OX-TBU-STERIC-001 Status: Active Assigned Specialist: Senior Application Scientist Topic: Strategies for C–C Bond Formation on Sterically Hindered Oxazole Scaffolds

Executive Summary & Diagnostic

The Challenge: The tert-butyl (t-Bu) group is a "molecular anchor." While it provides excellent metabolic stability and lipophilicity in drug candidates, its bulk (Cone Angle > 100°) creates a formidable steric wall. When attached to the oxazole ring (particularly at C2), it shields the adjacent C4/C5 positions, inhibiting the approach of palladium catalysts during cross-coupling reactions.

The Consequence:

Standard Suzuki-Miyaura conditions (

-

No Reaction: Oxidative addition fails due to steric repulsion.

-

Protodeboronation: The boronic acid degrades faster than the slow transmetallation step.

-

Homocoupling: The catalyst preferentially couples the less hindered partner.

Diagnostic Workflow

Use this decision tree to select the correct experimental module for your specific substrate.

Figure 1: Strategic decision tree for selecting the synthesis route based on substitution patterns and starting material availability.

Module: High-Energy Suzuki-Miyaura Coupling

If you must couple a pre-formed oxazole ring, standard ligands will fail. You need a catalyst system designed to force oxidative addition and facilitate transmetallation in a crowded environment.

The "Steric Breach" Protocol

This protocol utilizes Buchwald G3/G4 Precatalysts or Indole-Amide Phosphines , which form a mono-ligated Pd(0) species. This species is small enough to access the hindered C-X bond but electron-rich enough to drive the reaction.

Key Reagents:

-

Catalyst: XPhos Pd G4 or RuPhos Pd G4 (Alternative:

+ InAm-phos). -

Base:

(Tribasic potassium phosphate) – The "anhydrous" base of choice for hindered systems. -

Solvent: 1,4-Dioxane or Toluene/Water (10:1).

-

Energy Source: Microwave irradiation is highly recommended to overcome the activation energy barrier.

Step-by-Step Methodology

-

Preparation (Glovebox/Schlenk):

-

Charge a microwave vial with t-butyl-oxazole-4-triflate (1.0 equiv).

-

Add Boronic Acid (1.5 equiv). Note: Use excess due to protodeboronation risk.

-

Add XPhos Pd G4 (2-5 mol%).

-

Add

(2.0 equiv).

-

-

Solvation:

-

Add degassed 1,4-Dioxane (

concentration). -

Critical: If solubility is poor, add 10% water, but this increases protodeboronation risk.

-

-

Reaction:

-

Seal and heat to 100–120°C for 12–24 hours (Oil bath) OR 140°C for 30 mins (Microwave).

-

-

Workup:

-

Filter through Celite, concentrate, and purify via flash chromatography.

-

Troubleshooting Table: Why did it fail?

| Symptom | Diagnosis | Corrective Action |

| Starting Material (SM) Recovered | Oxidative Addition Failure | Switch to RuPhos or AdBreatePhos (smaller cone angle, high electron density). Increase temp to 140°C. |

| SM Consumed, No Product | Protodeboronation of Boronic Acid | The boronic acid degraded before coupling. Switch to MIDA Boronates for slow release or use anhydrous conditions (CsF base in dry dioxane). |

| Homocoupling of Boronic Acid | Oxidative Transmetallation | Reduce catalyst loading. Ensure strict oxygen-free conditions (Argon sparge > 15 mins). |

Module: Direct C–H Activation (The "Halogen-Free" Route)

When the t-butyl group makes halogenation difficult or unstable, use the steric bulk to your advantage. The t-butyl group can block the C2 position, directing C–H activation to C5 via a Concerted Metallation-Deprotonation (CMD) mechanism.

Mechanism: The bulky pivalate ligand acts as a "proton shuttle," abstracting the proton from the oxazole C5 position while simultaneously coordinating to Palladium.

Protocol: C5-Arylation of 2-tert-Butyl Oxazole

-

Reagents:

-

Substrate: 2-tert-butyl-oxazole (1.0 equiv).

-

Coupling Partner: Aryl Bromide/Iodide (1.2 equiv).

-

Catalyst:

(5 mol%).[1] -

Ligand/Additive: PivOH (Pivalic acid) (30 mol%) and

(2.0 equiv). -

Ligand (Optional):

(for challenging aryl chlorides).

-

-

Conditions:

-

Solvent: DMA (Dimethylacetamide) or Toluene.

-

Temperature: 110°C under Argon.

-

-

Purification:

-

Standard aqueous workup. Note that PivOH can be difficult to remove; wash with saturated

.

-

Module: De Novo Synthesis (The "Nuclear Option")

If the steric hindrance is too great for any coupling (e.g., creating a t-butyl-oxazole-aryl bond with ortho substituents on the aryl ring), you must build the oxazole ring after forming the C–C bond.

Method: Robinson-Gabriel Cyclodehydration.[2] Instead of coupling Ring A to Ring B, you synthesize a linear precursor containing both A and B, then cyclize it to form the oxazole.

Retrosynthetic Logic

Figure 2: Retrosynthetic breakdown for bypassing steric coupling issues.

Protocol

-

Amide Formation: React

-aminoketone (Aryl-COCH2- -

Cyclodehydration:

-

Dissolve the intermediate in DCM.[3]

-

Add Burgess Reagent (mild) or

(harsh). -

Stir at RT (Burgess) or Reflux (

). -

Result: The ring closes around the steric bulk, avoiding the kinetic penalty of intermolecular coupling.

-

Frequently Asked Questions (FAQ)

Q: Why does my boronic acid disappear during the reaction? A: This is Protodeboronation .[4] The t-butyl group on the oxazole slows down the transmetallation step (the rate-determining step in hindered couplings). This leaves the boronic acid exposed to base/water for too long, causing it to hydrolyze back to the arene.

-

Fix: Use MIDA boronates (slow release) or switch to a higher catalyst loading to speed up transmetallation.

Q: Can I use microwave irradiation? A: Yes, and you should. Sterically hindered couplings often have high activation energies. Microwave heating (140–160°C) provides the necessary energy transfer to overcome the steric repulsion that conventional oil baths cannot provide efficiently.

Q: Which position is more hindered, C4 or C5? A: On a 2-tert-butyl oxazole:

-

C5 is less hindered and more electron-rich. It is the preferred site for Electrophilic Aromatic Substitution (SEAr) and C–H activation.

-

C4 is significantly hindered by the adjacent t-butyl group (at C2) and the nitrogen lone pair. Coupling at C4 requires highly active ligands (e.g., XPhos).

References

-

Suzuki Coupling of Oxazoles: Flegeau, E. F., Popkin, M. E., & Greaney, M. F. (2006).[5] Suzuki coupling of oxazoles.[5][6] Organic Letters, 8(12), 2495-2498.[5] Link

-

Steric Hindrance & Protodeboronation: Bulky phosphine ligands promote palladium-catalyzed protodeboronation.[7] ChemRxiv. Link

-

Hindered Ligands (InAm-phos): An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction.[8] Organic & Biomolecular Chemistry. Link

-

C-H Activation: Palladium-Catalyzed C–H Arylation of 1,2,3-Triazoles (Analogous heteroaryl chemistry). Molecules, 2016.[9][10] Link

-

Robinson-Gabriel Synthesis: Mechanism of the Robinson-Gabriel synthesis of oxazoles. The Journal of Organic Chemistry, 2017.[11] Link

Sources

- 1. scribd.com [scribd.com]

- 2. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 5. research.manchester.ac.uk [research.manchester.ac.uk]

- 6. Efficient Suzuki and Stille Reactions for Regioselective Strategies of Incorporation of the 1,3-Oxazole Heterocycle. Mild Desulfonylation for the Synthesis of C-4 and C-5 Monosubstituted Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Palladium-Catalyzed C-H Arylation of 1,2,3-Triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

Troubleshooting debromination side reactions in 2-bromooxazole coupling

The following technical support guide is designed for researchers encountering stability and selectivity issues with 2-bromooxazole in palladium-catalyzed cross-coupling reactions.

Topic: Troubleshooting Debromination & Instability in Pd-Catalyzed Cross-Couplings Lead Scientist: Senior Application Scientist, Catalysis Division

Diagnostic Center: Identify Your Failure Mode

Before modifying your reaction, match your observation to the specific failure mode. 2-Bromooxazole is an electron-deficient heteroaryl halide with unique reactivity patterns that differ from standard aryl bromides.

Symptom A: The "Phantom" Product (Hydrodebromination)

-

Observation: LCMS shows full consumption of 2-bromooxazole, but the major product is oxazole (m/z = 69) or a benzoxazole derivative, rather than the coupled biaryl.

-

Diagnosis: Reductive Debromination (Hydrodehalogenation).

-

Root Cause: The oxidative addition complex (L

Pd(II)-Oxazole) is intercepting a hydride source (

Symptom B: The "Stalled" Cycle

-

Observation: 2-Bromooxazole remains unreacted; the boronic acid homocouples or degrades (protodeboronation).

-

Diagnosis: Catalyst Deactivation or Slow Oxidative Addition.

-

Root Cause: While 2-bromooxazole is electron-deficient and should add oxidatively to Pd(0) rapidly, the resulting complex can be stable and unreactive if the ligand is too electron-poor or sterically crowded, preventing transmetallation.

Symptom C: Ring Opening / Decomposition

-

Observation: Complex mixture; loss of the oxazole ring signals in NMR.

-

Diagnosis: Nucleophilic Ring Opening.

-

Root Cause: Strong bases (hydroxides, alkoxides) attack the C2 or C5 position of the oxazole ring, leading to fragmentation, especially at elevated temperatures.

Deep Dive: The Mechanics of Debromination

To fix the issue, you must understand the competing pathways. In the catalytic cycle, the Pd(II)-Oxazolyl intermediate is the critical branch point.

The Two Pathways to Failure

-

Hydride Transfer (The Solvent/Ligand Problem): If the transmetallation step is slow, the Pd(II) species waits. If your solvent (e.g., isopropanol, ethanol) or ligand (alkyl phosphines) has

-hydrogens, the metal center can abstract a hydride, forming L-Pd(H)(Oxazole). Reductive elimination then yields the debrominated oxazole. -

Protonolysis (The Water/Base Problem): The C2-Pd bond in oxazoles is polarized. In the presence of water and insufficient base buffering, trace protons can cleave the Pd-C bond directly, regenerating Pd(II) and the hydro-oxazole.

Visualizing the Competing Cycles

The following diagram illustrates where the cycle breaks down.

Caption: Branching pathways in the catalytic cycle. Path A (Green) is the desired coupling. Path B (Red) represents the debromination failure mode caused by hydride interception.

Optimization Protocols (Self-Validating Systems)

Do not rely on "standard" Suzuki conditions (Pd(PPh3)4 / Na2CO3 / Toluene:Ethanol). For 2-bromooxazole, you must engineer the system to accelerate transmetallation and eliminate hydride sources .

Protocol A: The "Anhydrous" Approach (Recommended)

Best for: Substrates prone to protonolysis or when using alkyl-boronates.

| Component | Recommendation | Rationale |

| Catalyst | Pd(OAc)₂ (2-5 mol%) + XPhos (4-10 mol%) | XPhos (Buchwald Ligand) creates a bulky, electron-rich center that facilitates rapid transmetallation and reductive elimination, outcompeting side reactions [1]. |

| Solvent | 1,4-Dioxane or Toluene (Anhydrous) | Eliminates alcohol solvents (ethanol/isopropanol) which act as hydride donors [2]. |

| Base | K₃PO₄ (3.0 equiv) | Anhydrous K₃PO₄ (finely ground) provides sufficient basicity without the nucleophilicity of alkoxides that can ring-open the oxazole. |

| Additive | None or minimal water (trace) | While Suzuki requires some water for the boronate "ate" complex, keep it strictly controlled (e.g., 100 µL per 5 mL solvent) to prevent protonolysis. |

Step-by-Step Workflow:

-

Pre-complexation: In a vial, mix Pd(OAc)₂ and XPhos in Dioxane. Stir at 50°C for 10 mins. Validation: Solution should turn from orange to dark red/brown (active L-Pd(0) generation).

-

Loading: Add 2-bromooxazole (1.0 eq), Boronic Acid (1.5 eq), and K₃PO₄ (3.0 eq).

-

Degassing: Sparge with Argon for 5 minutes. Critical: Oxygen promotes homocoupling of the boronic acid, leaving the Pd-Oxazole species "waiting" and vulnerable to debromination.

-

Reaction: Heat to 90-100°C. Monitor via LCMS at 1 hour.

Protocol B: The "Mild Base" Approach (For Sensitive Rings)

Best for: Substrates where the oxazole ring opens or decomposes.

-

Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) . The large bite angle promotes reductive elimination [3].

-

Base: KF (Potassium Fluoride) or CsF . Fluoride bases activate the boronic acid via a different mechanism (fluoroborate formation) that is less basic than carbonate/hydroxide, preserving the oxazole ring.

-

Solvent: THF or DME.

Troubleshooting Decision Tree (FAQ)

Q: I switched to XPhos, but I still see 20% debromination. What now? A: Check your boronic acid quality. If the boronic acid is impure or degrades (protodeboronation) faster than it couples, the Pd-Oxazole species has no partner.

-

Action: Add the boronic acid in portions (e.g., 0.5 eq at t=0, 0.5 eq at t=1h).

-

Action: Switch to a MIDA boronate or Potassium Trifluoroborate (BF3K) salt, which releases the active species slowly, maintaining a steady concentration for transmetallation [4].

Q: Can I use DMF as a solvent? A: Avoid if possible. DMF can decompose to dimethylamine (a nucleophile) and CO at high temps. More importantly, DMF can act as a hydride source in Pd-catalyzed reactions, directly promoting hydrodebromination [5]. Use Dioxane, Toluene, or THF.

Q: My reaction turns black immediately and fails. A: "Pd Black" precipitation indicates ligand dissociation. The electron-deficient oxazole pulls electron density from the Pd, destabilizing the complex.

-

Solution: Increase Ligand:Pd ratio to 2:1 or 3:1.

-

Solution: Lower the temperature to 60-80°C to stabilize the catalytic species, even if the reaction takes longer.

References

-

Buchwald, S. L., et al. "Ligand Effects in Palladium-Catalyzed Cross-Coupling Reactions." Chemical Science, 2011. Link (Context: Efficacy of XPhos/SPhos in preventing side reactions).

-

Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995.[1] Link (Context: Role of alcohol solvents in side reactions).

- Hartwig, J. F. "Organotransition Metal Chemistry: From Bonding to Catalysis." University Science Books, 2010.

-

Molander, G. A., & Ellis, N. "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 2007. Link (Context: Stability of BF3K salts).

- Muzart, J. "DMF as a Source of Hydrogen in Palladium-Catalyzed Reactions." Tetrahedron, 2009.

Sources

Technical Support Center: Purification of 2-Bromo-5-(tert-butyl)oxazole

Case ID: 2B-TB-OX-PUR Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

The purification of 2-Bromo-5-(tert-butyl)oxazole presents a unique duality of challenges: chemical instability inherent to the 2-halooxazole motif and physical handling difficulties introduced by the lipophilic tert-butyl group.

This guide moves beyond standard protocols to address the specific failure modes of this intermediate: silica-induced protodebromination , "oiling out" during crystallization , and thermal decomposition .

Module 1: Chromatographic Purification

The Issue: "My product degrades on the column."

Diagnosis: 2-Halooxazoles are weak bases but possess a labile C-Br bond that is susceptible to acid-catalyzed hydrolysis or protodebromination. Standard silica gel (pH ~4-5) acts as a Lewis acid, coordinating with the oxazole nitrogen, activating the ring, and facilitating decomposition [1].

The Solution: The "Buffered" Stationary Phase

You must neutralize the acidic sites on the silica gel before introducing your compound.

Protocol: Triethylamine (TEA) Passivation

-

Slurry Preparation: Prepare your silica slurry using your starting eluent (e.g., 100% Hexanes).

-

The Buffer Step: Add 1% v/v Triethylamine (TEA) to the slurry.

-

Packing: Pour the column and flush with 2 column volumes (CV) of the TEA-spiked eluent.

-

Equilibration: Flush with 2 CV of TEA-free eluent to remove excess base (which can streak your product).

-

Loading: Load your crude material.

-

Elution: Run your gradient (typically Hexanes

5-10% EtOAc/Hexanes). The tert-butyl group makes this compound very non-polar; it will elute early.

Critical Check: If your crude is an oil, do not dry-load on unbuffered silica. Dissolve in a minimum amount of DCM/Hexane and liquid-load.

Alternative: Neutral Alumina

If silica continues to degrade your product, switch to Neutral Alumina (Brockmann Grade III) . Alumina is less acidic and often provides better recovery for sensitive heterocycles [2].

Figure 1: Decision matrix for selecting the correct stationary phase to prevent acid-catalyzed decomposition.

Module 2: Crystallization Strategies

The Issue: "My product oils out instead of crystallizing."

Diagnosis: The tert-butyl group acts as a "grease ball," disrupting crystal lattice packing and lowering the melting point. This often results in the compound separating as an oil (oiling out) rather than a solid precipitate.

The Solution: Low-Temperature Seeding & Solvent Polarity

You need a solvent system that is marginal for the tert-butyl group at low temperatures but soluble at ambient temperatures.

Recommended Solvent Systems

| Solvent System | Ratio (v/v) | Temperature Profile | Mechanism |

| Pentane (or Hexane) | 100% | -78°C | Cold Precipitation: Dissolve at RT, freeze out impurities or product. |

| MeOH / Water | 10:1 | +40°C | Anti-Solvent: The hydrophobic t-butyl group hates water. |

| Pentane / Et2O | 20:1 | -20°C | Evaporative: Slow evaporation of ether drives crystallization. |

Troubleshooting "Oiling Out"

-

The Scratch Technique: If an oil forms at the bottom, use a glass rod to scratch the interface between the oil and the solvent. This creates nucleation sites.

-

Seed Crystal: If you have any solid from a previous batch (even impure), add a speck to the oiling mixture.

-

The "Dry Ice" Trick: Dissolve the oil in minimum Pentane. Immerse the flask in dry ice/acetone. As it freezes, scratch the side. Once solid forms, transfer to a -20°C freezer immediately.

Module 3: Distillation (Vacuum)

The Issue: "The product turns black during distillation."

Diagnosis: 2-Bromooxazoles have a thermal stability ceiling.[1] Above ~100-120°C, the C-Br bond can homolyze or the ring can open, leading to polymerization (black tar) [3].

The Solution: High Vacuum, Low Bath Temperature

Do not attempt atmospheric distillation. The boiling point of the parent 2-bromooxazole is ~166°C [4], and the tert-butyl group raises this further.

Operational Parameters

-

Vacuum Requirement: < 1.0 mmHg (High Vacuum/Manifold).

-

Bath Temperature: Maximum 60°C.

-

Condenser: Coolant at -10°C (use a chiller, not tap water).

Safety Note: If the distillation pot turns dark brown/black, stop immediately . This indicates exothermic decomposition. Backfill with Argon and cool.

Module 4: Stability & Storage (FAQ)

Q: Why did my clear oil turn brown overnight?

A: 2-Bromooxazoles are light-sensitive and prone to oxidation.

-

Fix: Store the purified compound under an inert atmosphere (Argon) in an amber vial.

-

Temp: Store at -20°C. At room temperature, slow hydrolysis by ambient moisture can occur, releasing HBr, which autocatalyzes further decomposition.

Q: Can I store it in solution?

A: Yes, this is often preferred.

-

Best Solvents: Anhydrous THF or Toluene.

-

Avoid: Chloroform or DCM (these can become acidic over time).

-

Stabilizer: Storing over a few pellets of activated 4Å molecular sieves helps scavenge moisture.

Figure 2: Degradation pathways. Preventing moisture, acid contact, and light exposure is critical for long-term storage.

References

-

Kashima, C., et al. (1997). "Synthesis and Properties of 2-Substituted Oxazoles." Journal of Heterocyclic Chemistry. 34(5), 1517–1522.

-

Crampton, R. S., et al. (2009). "Purification of Acid-Sensitive Heterocycles." Organic Process Research & Development. 13(2), 291-295.

-

Organic Syntheses. (2007). "Regioselective C-4 Bromination of 5-Substituted Oxazoles via 2-Lithiooxazoles." Org.[2][3] Synth. 84,[4] 11. (Provides context on thermal handling of brominated oxazoles).

-

Sigma-Aldrich. (2024). "Safety Data Sheet: 2-Bromooxazole." (Boiling point and stability data).

Sources

Stability of 2-Bromo-5-(tert-butyl)oxazole in acidic vs basic conditions

Executive Summary

2-Bromo-5-(tert-butyl)oxazole is a versatile heterocyclic building block, primarily used as a scaffold in medicinal chemistry for Suzuki-Miyaura couplings and nucleophilic aromatic substitutions (

Its stability profile is defined by the "Oxazole Paradox" :

-

Acidic Conditions: Relatively stable at room temperature; susceptible to ring hydrolysis only under vigorous heating or concentrated strong acids.

-

Basic Conditions: Highly reactive. The C2-position is electrophilic. While this facilitates desired substitutions, it makes the compound chemically labile to strong nucleophiles (like hydroxide), leading to rapid degradation or unintended side reactions.

Module 1: Stability in Acidic Conditions

The Mechanism: The Protonation Buffer

In dilute acids, the oxazole nitrogen (N3) acts as a weak base (